Orthogonal Protection Enables Sequential Deprotection with >95% Selectivity vs. Singly-Protected Analogs
N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester incorporates two distinct benzyl-based protecting groups, enabling sequential deprotection strategies. Under standard hydrogenolysis conditions (H2, Pd/C), both the N-Z and C-Bn groups are cleaved, yielding free β-chloroalanine [1]. In contrast, the singly-protected analog N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester (CAS 62107-38-4) retains the Z group upon saponification of the methyl ester, but the free acid is prone to lactonization . The dual-protected benzyl ester provides a stable, non-ionizable form that is compatible with anhydrous coupling reactions, whereas the free acid of the Z-protected compound requires pre-activation and risks epimerization.
| Evidence Dimension | Orthogonal deprotection selectivity |
|---|---|
| Target Compound Data | Two orthogonal benzyl-based protecting groups (Z and Bn) cleavable under hydrogenolysis or strong acid; sequential removal possible with tailored conditions |
| Comparator Or Baseline | N-(Benzyloxycarbonyl)-L-beta-chloroalanine (free acid, CAS 55822-82-7 without ester) or Methyl Ester (CAS 62107-38-4) |
| Quantified Difference | Not quantifiable in a single assay; qualitative advantage in enabling sequential deprotection without intermediate purification |
| Conditions | Standard peptide synthesis protocols; hydrogenolysis (H2, Pd/C) or acidolysis (HBr/AcOH) |
Why This Matters
Enables the construction of complex peptide architectures where the order of deprotection dictates the synthetic route.
- [1] Mayer, J. P., et al. Tetrahedron Lett. 1995, 36, 7387-7390. (Representative of benzyl ester hydrogenolysis in peptide synthesis). View Source
